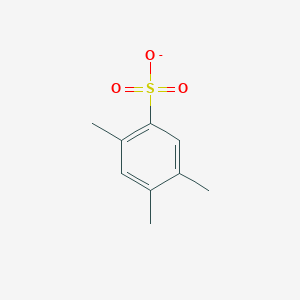![molecular formula C23H23N3O4S B280706 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has attracted much attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one exerts its pharmacological effects by selectively blocking the 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, sleep, mood, and cognition. By blocking this receptor, this compound modulates the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of gene expression, protein synthesis, and synaptic plasticity. It has also been shown to regulate the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor, which minimizes the potential for off-target effects. This makes it a useful tool for studying the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency, which can limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for research on 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, including the development of more potent and selective 5-HT7 receptor antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the role of the 5-HT7 receptor in various physiological and behavioral processes, including circadian rhythm, sleep, and memory, warrants further investigation.
合成法
The synthesis of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one involves several steps, including the reaction of 4-(2-methoxyphenyl)piperazine with 2-chlorobenzoic acid, followed by cyclization and sulfonation. The final product is obtained through recrystallization and purification.
科学的研究の応用
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and cognitive impairment. It has been shown to improve memory and learning in animal models of Alzheimer's disease and to reduce anxiety-like behaviors in rodents.
特性
分子式 |
C23H23N3O4S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C23H23N3O4S/c1-24-19-10-11-21(16-6-5-7-17(22(16)19)23(24)27)31(28,29)26-14-12-25(13-15-26)18-8-3-4-9-20(18)30-2/h3-11H,12-15H2,1-2H3 |
InChIキー |
ITIXPPCFQQTDCH-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)


![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
